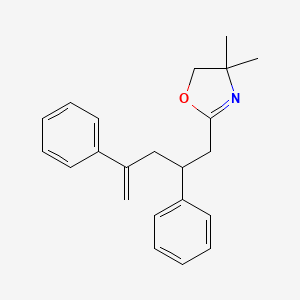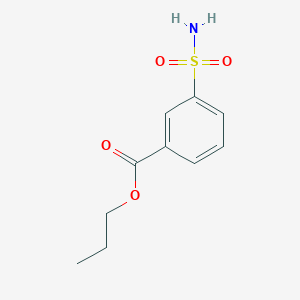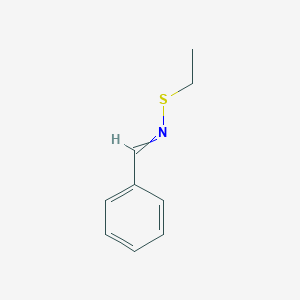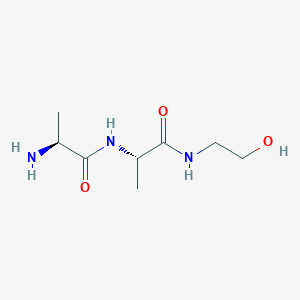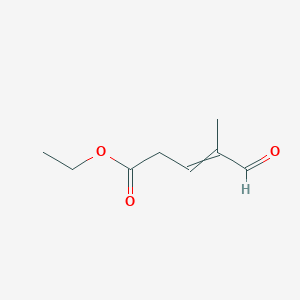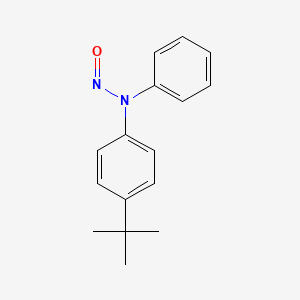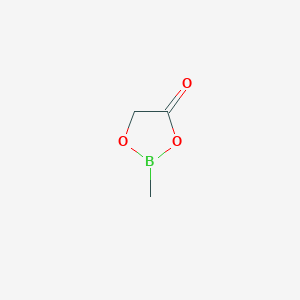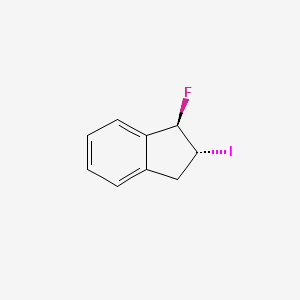
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene is a chiral organofluorine compound characterized by the presence of both fluorine and iodine atoms on an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene typically involves the use of chiral starting materials and selective halogenation reactions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by fluorination and iodination steps under controlled conditions. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of hydrofluoro or hydroiodo derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized indene derivatives.
Scientific Research Applications
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene include other halogenated indene derivatives, such as:
- (1R,2R)-1-chloro-2-iodo-2,3-dihydro-1H-indene
- (1R,2R)-1-fluoro-2-bromo-2,3-dihydro-1H-indene
- (1R,2R)-1-fluoro-2-chloro-2,3-dihydro-1H-indene
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
Properties
CAS No. |
61153-47-7 |
|---|---|
Molecular Formula |
C9H8FI |
Molecular Weight |
262.06 g/mol |
IUPAC Name |
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8FI/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9H,5H2/t8-,9-/m1/s1 |
InChI Key |
ODCVYWVOQVHQHE-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)F)I |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


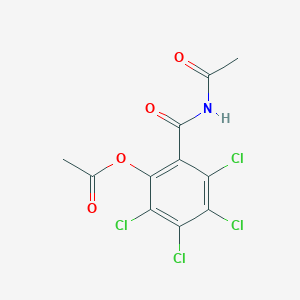

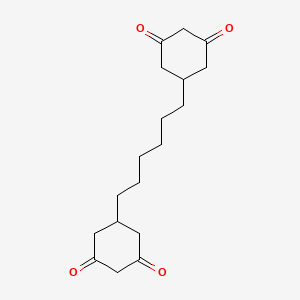

![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
